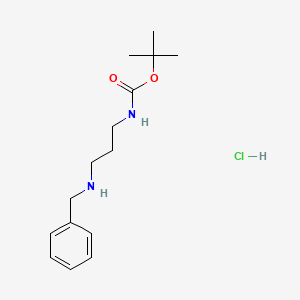
1-Butyl-3-methylpyridinium iodide; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-methylpyridinium iodide is a chemical compound with the molecular formula C10H16IN. It has an average mass of 277.145 Da and a monoisotopic mass of 277.032745 Da .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylpyridinium iodide is based on its molecular formula, C10H16IN . Detailed structural analysis would require more specific information such as X-ray diffraction or NMR spectroscopy data .Applications De Recherche Scientifique
1-BMPI has a variety of scientific research applications, including use as a reagent for the synthesis of organic compounds, a catalyst for the synthesis of polymers, and a fluorescent indicator for the detection of metal ions. In addition, it has been used in the study of the structure and function of proteins, lipids, and nucleic acids.
Mécanisme D'action
Target of Action
1-Butyl-3-methylpyridinium iodide is an ionic liquid that has been studied for its effects on proteins . One primary target of this compound is the enzyme α-chymotrypsin . This enzyme plays a crucial role in the digestion of proteins in the body.
Mode of Action
The compound interacts with α-chymotrypsin, affecting its structure and function . Studies have shown that 1-Butyl-3-methylpyridinium iodide can have a destabilizing effect on this enzyme at all investigated concentrations .
Pharmacokinetics
Its physical properties such as density and viscosity have been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary molecular effect of 1-Butyl-3-methylpyridinium iodide is the destabilization of α-chymotrypsin . This can lead to changes in the enzyme’s structure and function, potentially impacting the digestion and absorption of proteins.
Action Environment
The action of 1-Butyl-3-methylpyridinium iodide can be influenced by environmental factors. For instance, the compound’s effects on α-chymotrypsin were found to be concentration-dependent . At lower concentrations, the compound had less of a destabilizing effect, but this effect increased with higher concentrations .
Avantages Et Limitations Des Expériences En Laboratoire
1-BMPI has several advantages for use in laboratory experiments. For example, it is relatively inexpensive, water-soluble, and has a wide range of applications. In addition, it is relatively stable under a variety of conditions and is easy to synthesize. However, there are also some limitations to its use. For example, it is toxic in high concentrations and can be difficult to purify.
Orientations Futures
1-BMPI has the potential to be used in a variety of future applications. For example, it could be used to develop novel therapeutic agents for the treatment of cancer, cardiovascular disease, and other diseases. In addition, it could be used to develop new methods for the detection and quantification of metal ions. Furthermore, it could be used to develop new materials for use in biotechnology and nanotechnology. Finally, it could be used to develop new methods for the synthesis of organic compounds and polymers.
Méthodes De Synthèse
1-BMPI can be synthesized by the reaction of 1-butyl-3-methylpyridine with iodine in acetonitrile. The reaction is carried out in the presence of a base, such as triethylamine, and is typically heated to 80-90°C for 1-2 hours. The product is then collected by filtration and recrystallized from a suitable solvent, such as ethanol.
Safety and Hazards
Propriétés
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBIJSXFPKSXGQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049257 |
Source


|
| Record name | 1-Butyl-3-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258273-67-5 |
Source


|
| Record name | 1-Butyl-3-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




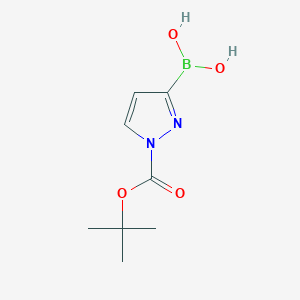
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
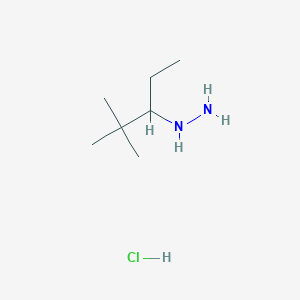
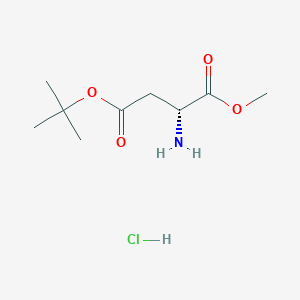
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)


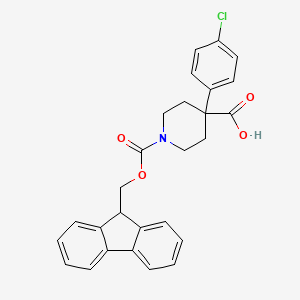

![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
